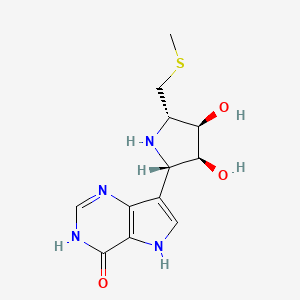

5'-Methylthio-ImmH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

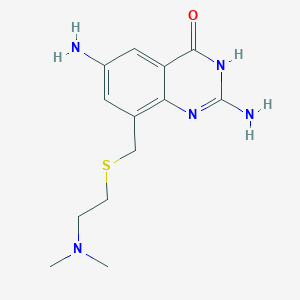

Le 5’-Méthylthio-Immucillin-H est un inhibiteur analogue de l'état de transition qui cible la purine nucléoside phosphorylase, une enzyme cruciale pour la voie de sauvetage des purines dans Plasmodium falciparum. Ce composé est particulièrement important dans le contexte de la recherche antipaludique en raison de sa grande spécificité pour l'enzyme paludique par rapport à son homologue humain .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 5’-Méthylthio-Immucillin-H implique l'incorporation d'un groupe méthylthio en position 5’ de l'Immucillin-H. Ceci est réalisé par une série de réactions chimiques qui incluent la protection des groupes fonctionnels, la méthylation sélective et les étapes de déprotection ultérieures. Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylformamide et de catalyseurs comme l'hydrure de sodium .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le 5’-Méthylthio-Immucillin-H ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des protocoles de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, l'utilisation de réacteurs à flux continu et la garantie de la conformité aux Bonnes Pratiques de Fabrication (BPF).

Analyse Des Réactions Chimiques

Types de réactions : Le 5’-Méthylthio-Immucillin-H subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe méthylthio en groupe thiol.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe méthylthio par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium.

Substitution : Nucléophiles comme l'azoture de sodium ou les thiolates.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et divers dérivés substitués du 5’-Méthylthio-Immucillin-H .

4. Applications de la recherche scientifique

Le 5’-Méthylthio-Immucillin-H a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les mécanismes enzymatiques et les analogues de l'état de transition.

Biologie : Aide à la compréhension de la voie de sauvetage des purines dans Plasmodium falciparum.

Médecine : Agent antipaludique potentiel en raison de sa grande spécificité pour l'enzyme paludique.

Industrie : Pourrait être utilisé dans le développement d'outils diagnostiques et d'agents thérapeutiques.

5. Mécanisme d'action

Le mécanisme d'action du 5’-Méthylthio-Immucillin-H implique sa liaison au site actif de la purine nucléoside phosphorylase, imitant l'état de transition du substrat naturel de l'enzyme. Cette liaison inhibe l'activité de l'enzyme, perturbant ainsi la voie de sauvetage des purines dans Plasmodium falciparum. Les cibles moléculaires incluent des résidus clés dans le site actif de l'enzyme, et les voies impliquées sont celles liées au métabolisme des purines .

Composés similaires :

Immucillin-H : Un autre analogue de l'état de transition qui cible la purine nucléoside phosphorylase mais qui ne possède pas le groupe méthylthio.

5’-Méthylthioinosine : Un substrat de la purine nucléoside phosphorylase avec une structure similaire mais des groupes fonctionnels différents.

Unicité : Le 5’-Méthylthio-Immucillin-H est unique en raison de sa grande spécificité pour l'enzyme paludique par rapport à l'enzyme humaine, ce qui en fait un candidat prometteur pour le développement de médicaments antipaludiques. Ses caractéristiques structurales, telles que le groupe méthylthio, contribuent à sa liaison sélective et à son activité inhibitrice .

Applications De Recherche Scientifique

5’-Methylthio-Immucillin-H has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme mechanisms and transition state analogs.

Biology: Helps in understanding the purine salvage pathway in Plasmodium falciparum.

Medicine: Potential antimalarial agent due to its high specificity for the malarial enzyme.

Industry: Could be used in the development of diagnostic tools and therapeutic agents.

Mécanisme D'action

The mechanism of action of 5’-Methylthio-Immucillin-H involves its binding to the active site of purine nucleoside phosphorylase, mimicking the transition state of the enzyme’s natural substrate. This binding inhibits the enzyme’s activity, thereby disrupting the purine salvage pathway in Plasmodium falciparum. The molecular targets include key residues within the enzyme’s active site, and the pathways involved are those related to purine metabolism .

Comparaison Avec Des Composés Similaires

Immucillin-H: Another transition state analog that targets purine nucleoside phosphorylase but lacks the methylthio group.

5’-Methylthioinosine: A substrate for purine nucleoside phosphorylase with a similar structure but different functional groups.

Uniqueness: 5’-Methylthio-Immucillin-H is unique due to its high specificity for the malarial enzyme over the human enzyme, making it a promising candidate for antimalarial drug development. Its structural features, such as the methylthio group, contribute to its selective binding and inhibitory activity .

Propriétés

Formule moléculaire |

C12H16N4O3S |

|---|---|

Poids moléculaire |

296.35 g/mol |

Nom IUPAC |

7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H16N4O3S/c1-20-3-6-10(17)11(18)8(16-6)5-2-13-9-7(5)14-4-15-12(9)19/h2,4,6,8,10-11,13,16-18H,3H2,1H3,(H,14,15,19)/t6-,8+,10-,11+/m1/s1 |

Clé InChI |

CEGIKIXYDFDYDN-RXDXJJGDSA-N |

SMILES isomérique |

CSC[C@@H]1[C@H]([C@H]([C@@H](N1)C2=CNC3=C2N=CNC3=O)O)O |

SMILES canonique |

CSCC1C(C(C(N1)C2=CNC3=C2N=CNC3=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S,5R)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759520.png)

![Pinacol[[2-amino-alpha-(1-carboxy-1-methylethoxyimino)-4-thiazoleacetyl]amino]methaneboronate](/img/structure/B10759536.png)

![1,3,4,9-Tetrahydro-2-(hydroxybenzoyl)-9-[(4-hydroxyphenyl)methyl]-6-methoxy-2H-pyrido[3,4-B]indole](/img/structure/B10759550.png)

![2-[3-({Methyl[1-(2-naphthoyl)piperidin-4-YL]amino}carbonyl)-2-naphthyl]-1-(1-naphthyl)-2-oxoethylphosphonic acid](/img/structure/B10759557.png)

![4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid](/img/structure/B10759567.png)

![1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10759576.png)

![3-[(5S)-1-Acetyl-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-YL]phenol](/img/structure/B10759578.png)

![2-[(Carboxycarbonyl)(1-naphthyl)amino]benzoic acid](/img/structure/B10759584.png)